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molecular formula C13H12ClN3O2 B8324540 6-Chloro-4-p-tolylamino-pyridazine-3-carboxylic acid methyl ester

6-Chloro-4-p-tolylamino-pyridazine-3-carboxylic acid methyl ester

Cat. No. B8324540
M. Wt: 277.70 g/mol
InChI Key: UDFXYKDVNXCLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901124B2

Procedure details

4,6-Dichloro-pyridazine-3-carboxylic acid methyl ester (200 mg, 0.966 mmol), p-toluidine (104 mg, 0.966 mmol) and N,N-diisopropylethylamine (0.34 mL, 1.93 mmol) were dissolved in N,N-dimethylacetamide (2.4 mL), then heated at 110° C. for 1 h. The reaction mixture was cooled, then poured into ethyl acetate and water. The aqueous layer was extracted with ethyl acetate, and then the combined organic layers were washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and concentrated in vacuo. Purification by chromatography (silica, 0 to 50% ethyl acetate in hexanes) gave 6-chloro-4-p-tolylamino-pyridazine-3-carboxylic acid methyl ester (214 mg, 79%) as an off-white solid. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 9.61 (br. s., 1H) 7.23-7.32 (m, 2H) 7.13 (d, J=7.9 Hz, 2H) 6.96 (s, 1H) 4.08 (s, 3H) 2.41 (s, 3H); LCMS (EI/CI) m/z: 278 [M+H].
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[N:6]=[N:7][C:8]([Cl:12])=[CH:9][C:10]=1Cl)=[O:4].[NH2:13][C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=1.C(N(CC)C(C)C)(C)C.C(OCC)(=O)C>CN(C)C(=O)C.O>[CH3:1][O:2][C:3]([C:5]1[N:6]=[N:7][C:8]([Cl:12])=[CH:9][C:10]=1[NH:13][C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=1)=[O:4]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
COC(=O)C=1N=NC(=CC1Cl)Cl
Name
Quantity
104 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
0.34 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
2.4 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica, 0 to 50% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1N=NC(=CC1NC1=CC=C(C=C1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 214 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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